Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester
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Overview
Description
Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring system and a propanoic acid ester group, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester typically involves multi-step organic reactions. Key steps may include:
Formation of the naphthalene ring system: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of hydroxyl and keto groups: Functionalization of the naphthalene ring with hydroxyl and keto groups can be done using oxidation reactions.
Esterification: The final step involves esterification of the propanoic acid derivative with the functionalized naphthalene ring system under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional keto groups.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Alkyl halides, nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of hydroxyl and keto groups suggests possible interactions with biological molecules, which could be explored for therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The naphthalene ring system is a common motif in many drugs, indicating potential for medicinal chemistry research.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and keto groups may participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. Pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid derivatives: Compounds with similar ester groups and propanoic acid backbones.
Naphthalene derivatives: Compounds featuring the naphthalene ring system with various functional groups.
Uniqueness
The uniqueness of Propanoic acid, 2-methyl-, (1S)-1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-penten-1-yl ester lies in its combination of a naphthalene ring system with a propanoic acid ester group. This structural motif may confer distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C20H22O6 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,23-24H,8H2,1-4H3/t16-/m0/s1 |
InChI Key |
XZUJWNAQLBHDIX-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@@H](CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
Canonical SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
Origin of Product |
United States |
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